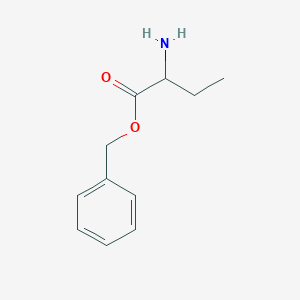
Benzyl a-aminobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl a-aminobutyrate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the alpha carbon of an aminobutyrate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl a-aminobutyrate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl bromide with a-aminobutyric acid in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of this compound precursors using palladium on carbon (Pd/C) as a catalyst. This method allows for the selective reduction of specific functional groups, leading to high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl a-aminobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl a-aminobutyric acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce benzyl a-aminobutanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed:
Oxidation: Benzyl a-aminobutyric acid.
Reduction: Benzyl a-aminobutanol.
Substitution: Various benzyl-substituted aminobutyrates.
Wissenschaftliche Forschungsanwendungen
Benzyl a-aminobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential role in modulating biological pathways. It can be used as a probe to investigate enzyme-substrate interactions.
Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl a-aminobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes involved in amino acid metabolism. The benzyl group enhances its binding affinity to certain receptors, leading to modulation of signaling pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- Benzyl a-aminobutyric acid
- Benzyl a-aminobutanol
- Benzyl a-aminobutyramide
Comparison: Benzyl a-aminobutyrate is unique due to its ester functional group, which imparts distinct chemical reactivity compared to its acid, alcohol, and amide counterparts. This uniqueness makes it a valuable compound for specific synthetic applications and biological studies.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
benzyl 2-aminobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
InChI-Schlüssel |
CDENZIFHXOBSOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


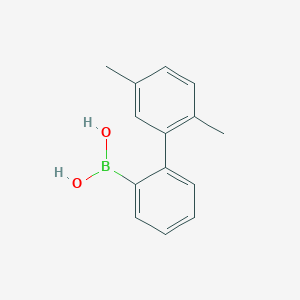
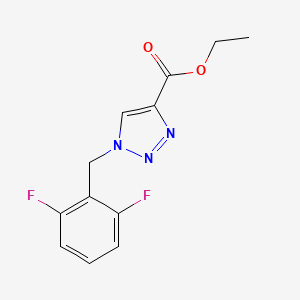
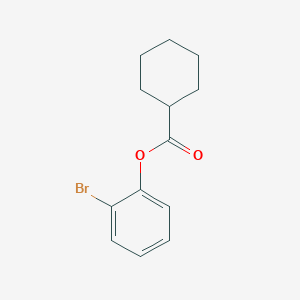
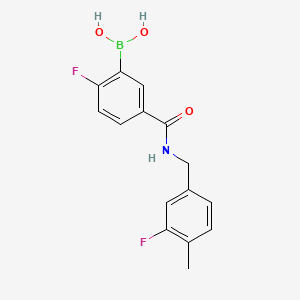
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
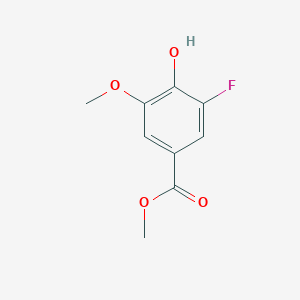
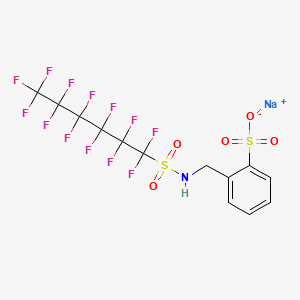
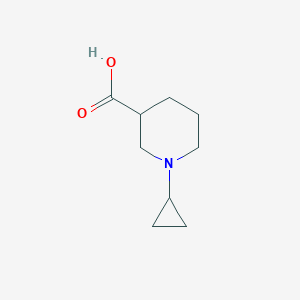

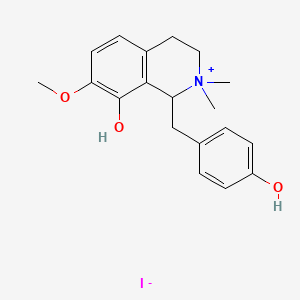
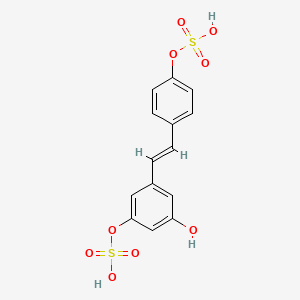
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
